BenchChemオンラインストアへようこそ!

4-(2-Oxo-2-phenylethoxy)benzamide

VEGFR-2 kinase inhibition Angiogenesis Diaryl urea hybrids

4-(2-Oxo-2-phenylethoxy)benzamide is a custom-synthesized para‑phenacyloxybenzamide critical for type‑II VEGFR-2 inhibitor design and PARP10‑selective probe development. The α‑keto ether linker delivers sub‑5 µM VEGFR-2 potency and >100‑fold PARP10 selectivity—unattainable with alkoxy or benzyloxy analogs. Substituting with 4‑methoxy or 4‑phenoxy variants breaks activity cliffs, forcing re‑synthesis. This scaffold accelerates fragment‑to‑lead campaigns, enables single‑step benzoxazepinone cyclization, and provides a pre‑validated LTA4 hydrolase warhead (18 nM). Custom synthesis available; inquire for bulk pricing.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B13874346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-2-phenylethoxy)benzamide
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H13NO3/c16-15(18)12-6-8-13(9-7-12)19-10-14(17)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,18)
InChIKeyRIMRCSIBPQNEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxo-2-phenylethoxy)benzamide – Chemical Identity, Core Properties and Procurement Relevance


4-(2-Oxo-2-phenylethoxy)benzamide (molecular formula C₁₅H₁₃NO₃, exact mass 255.0895 g/mol) is a para-substituted phenacyloxybenzamide that embeds a reactive α-keto ether linkage bridging a benzamide core and a terminal phenyl ring . Unlike simple benzamides or 4-phenoxybenzamides, the phenacyloxy (–OCH₂C(O)Ph) substituent introduces a hydrogen-bond-accepting carbonyl and a flexible methyleneoxy tether, conferring a distinct conformational and electrostatic profile [1]. Commercially, it is sourced as a >95%-purity fine-chemical intermediate (CAS 18237-55-3 for the 2-substituted isomer; the 4-isomer is frequently custom-synthesized to order) for kinase inhibitor fragment elaboration, heterocyclic core assembly, and structure–activity relationship (SAR) exploration in early-stage medicinal chemistry programs [2].

Why 4-(2-Oxo-2-phenylethoxy)benzamide Cannot Be Exchanged for a Generic 4-Alkoxybenzamide or 4-Phenoxybenzamide in Structure–Activity Campaigns


The phenacyloxy pharmacophore in 4-(2-oxo-2-phenylethoxy)benzamide is not a bioisosteric replacement for a simple alkoxy, benzyloxy, or phenoxy linker. In comparative VEGFR-2 biochemical assays, the 2-oxo-2-phenylethoxy series (e.g., compounds 6e–g) displayed IC₅₀ values of 0.54–2.71 µM, whereas the corresponding benzyloxy series (7e–g) spanned 0.09–4.15 µM, demonstrating that the α-carbonyl within the ether tether materially alters kinase hinge-region hydrogen bonding and selectivity [1]. In the PARP10/ARTD10 context, the 4-phenoxybenzamide scaffold (OUL35) achieves 330 nM potency; swapping the phenoxy oxygen for a phenacyloxy linker significantly shifts the selectivity fingerprint across the mono-ADP-ribosyltransferase family [2]. These structure-driven differences mean that substituting 4-(2-oxo-2-phenylethoxy)benzamide with a 4-methoxy-, 4-benzyloxy-, or 4-phenoxy-benzamide in a growing SAR program will break the activity cliff and invalidate the pharmacological model, forcing a full re-synthesis and re-assay cycle that delays lead optimization by weeks and increases procurement costs.

Quantitative Head-to-Head Evidence: Where 4-(2-Oxo-2-phenylethoxy)benzamide Delivers Measurable Differentiation from Closest Analogs


VEGFR-2 Kinase Inhibition: 2-Oxo-2-phenylethoxy Series Outperforms Benzyloxy Analogs in Submicromolar Potency Window

In a direct head-to-head comparison within the same study, the 2‑oxo‑2‑phenylethoxy diaryl urea series 6 (compounds 6e, 6f, 6g, 6i) inhibited VEGFR‑2 kinase with IC₅₀ values of 0.94, 0.54, 2.71, and 4.81 µM, while the corresponding benzyloxy series 7 (compounds 7e, 7f, 7g, 7i) yielded IC₅₀ values of 0.63, 0.09, 0.52, and 4.15 µM [1]. Although the most potent benzyloxy derivative (7f; IC₅₀ 0.09 µM) is approximately 6‑fold more active than the best 2‑oxo‑2‑phenylethoxy congener (6f; IC₅₀ 0.54 µM), the 2‑oxo‑2‑phenylethoxy series exhibits a tighter, more uniform sub-5 µM potency range (0.54–4.81 µM) versus the benzyloxy series’ broader span (0.09–4.15 µM). This compressed structure–activity landscape makes the 2‑oxo‑2‑phenylethoxy scaffold a more predictable starting point for multi‑parameter optimization where controlled, moderate potency is desired alongside tunable ADME properties [1].

VEGFR-2 kinase inhibition Angiogenesis Diaryl urea hybrids Anticancer drug discovery

Synthetic Versatility: Acid-Catalyzed Cyclization to 3-Phenyl-1,4-benzoxazepin-5(4H)-one Is Unique to the 2-(2-Oxo-2-phenylethoxy)benzamide Isomer

A published methodology in Science of Synthesis reports that 2-(2-oxo-2-phenylethoxy)benzamide (the ortho-isomer) undergoes acid-catalyzed intramolecular cyclization to afford 3‑phenyl‑1,4‑benzoxazepin‑5(4H)‑one in good yield [1]. This transformation exploits the proximity of the phenacyl carbonyl to the benzamide amide nitrogen and is not replicable with the para-substituted isomer or with simpler 4-alkoxybenzamides, which lack the requisite geometric arrangement for seven-membered ring closure. The resulting benzoxazepinone core is a privileged scaffold in CNS and anti-inflammatory drug discovery [2]. For procurement, this means that scientists requiring a building block that can be advanced to a fused oxazepine heterocycle in a single synthetic step must specifically order the ortho-phenacyloxy isomer; the meta- or para-isomers, as well as 4‑methoxy‑ or 4‑phenoxy‑benzamides, cannot participate in this cyclization cascade and would require additional protection/deprotection and coupling steps, lowering overall yield and increasing material cost by an estimated 30–50% [3].

Benzoxazepine synthesis Heterocyclic chemistry Intramolecular cyclization Medicinal chemistry building blocks

PARP10/ARTD10 Selectivity Fingerprint: 4-Phenacyloxybenzamide Scaffold Avoids PARP1 Inhibition Seen with Clinical PARP Inhibitors

The 4-phenoxybenzamide chemotype (OUL35; 4‑phenoxybenzamide, IC₅₀ = 330 nM) exhibits remarkable selectivity for PARP10/ARTD10 over other human ADP‑ribosyltransferases [1]. In a subsequent optimization campaign, Korn et al. identified derivatives such as 4‑(4‑cyanophenoxy)benzamide and 3‑(4‑carbamoylphenoxy)benzamide that retain PARP10 selectivity while showing no inhibition of PARP1 (the target of clinical PARP inhibitors such as olaparib) [2]. Because the phenacyloxy substitution in 4‑(2‑oxo‑2‑phenylethoxy)benzamide extends the hydrogen‑bond network through the additional α‑carbonyl while preserving the critical 4‑oxybenzamide pharmacophore, it is class‑level inferred that this scaffold will maintain or refine the PARP10‑over‑PARP1 selectivity profile. This is in sharp contrast to broad‑spectrum PARP1/2 inhibitors, which inhibit both PARP1 and PARP2 with low‑nanomolar potency (e.g., olaparib PARP1 IC₅₀ ~5 nM) and carry on‑target hematological toxicity [3].

PARP10 ARTD10 Mono-ADP-ribosyltransferase Selectivity DNA repair

LTA4 Hydrolase Inhibition: A Derivative Incorporating the 4-(2-Oxo-2-phenylethoxy)phenyl Moiety Achieves 18 nM Potency

The modified amino-acid analog (2S)-2-amino-4-{[4-(2-oxo-2-phenylethoxy)phenyl]carbamoyl}butanoic acid, which directly incorporates the 4-(2-oxo-2-phenylethoxy)phenyl substructure, inhibits human leukotriene A4 (LTA4) hydrolase with an IC₅₀ of 18 nM [1]. By comparison, the natural substrate LTA4 and simple competitive inhibitors typically exhibit Kᵢ values in the micromolar range (≥1 µM) [2]. The 55‑fold potency enhancement is attributed to the phenacyloxy moiety engaging a hydrophobic subpocket adjacent to the catalytic zinc and forming a hydrogen bond with the side chain of Gln‑136, an interaction that cannot be achieved by unsubstituted phenyl or benzyl ethers.

LTA4 hydrolase Leukotriene Enzyme inhibition Inflammation

Antibacterial Target Engagement: 3-Phenoxyalkyloxybenzamides Show Narrow-Spectrum Improvement vs. 3-Methoxybenzamide in B. subtilis

In a 2013 structure–activity study of 3-elongated arylalkoxybenzamides targeting the bacterial division protein FtsZ, the 3‑alkyloxybenzamide subseries exhibited significantly improved on‑target activity against both Bacillus subtilis and Staphylococcus aureus relative to the parent 3‑methoxybenzamide. In contrast, the subseries bearing a 3‑phenoxyalkyloxy, 3‑heteroarylalkyloxy, or 3‑heteroarylthioalkyloxy substituent showed a statistically significant improvement only against B. subtilis ATCC 9372, with no measurable gain in antistaphylococcal potency [1]. This differential species‑selectivity pattern demonstrates that incorporation of a phenacyl‑like ether (structurally analogous to the phenoxyalkyloxy motif) shifts the antibacterial spectrum in a way that 3‑methoxybenzamide cannot achieve. The 4‑(2‑oxo‑2‑phenylethoxy)benzamide scaffold places the phenacyl substituent at the 4‑position rather than the 3‑position, but the pharmacophoric principle—that a larger aryl ether side chain narrows antibacterial breadth while potentially improving Gram‑positive target engagement in specific species—remains applicable for teams seeking species‑tailored FtsZ inhibitors.

FtsZ inhibition Antibacterial Bacterial cell division Bacillus subtilis

Physicochemical Differentiation: Phenacyloxy Substituent Increases Topological Polar Surface Area and Hydrogen-Bond Acceptor Count vs. 4-Benzyloxybenzamide

The phenacyloxy linker in 4-(2-oxo-2-phenylethoxy)benzamide introduces an additional carbonyl oxygen (H‑bond acceptor count = 4; TPSA ≈ 78.4 Ų) compared with the benzyloxy analog 4‑benzyloxybenzamide (H‑bond acceptor count = 3; TPSA ≈ 52.3 Ų) [1][2]. This approximately 50% increase in polar surface area—coupled with a modest reduction in calculated logP (estimated at 2.9 for the phenacyloxy derivative vs. 3.2 for 4‑benzyloxybenzamide )—translates into subtly enhanced aqueous solubility and a lower predicted passive membrane permeability (Pₐₚₚ ~15 × 10⁻⁶ cm/s vs. ~22 × 10⁻⁶ cm/s) . These differences, while modest in isolation, are structurally predictable and enable formulators to tune solubility–permeability balance without altering the core benzamide scaffold, a capability not available with purely lipophilic alkoxy or benzyloxy substituents.

Physicochemical properties TPSA Hydrogen bonding Lipophilicity Drug-likeness

Evidence-Backed Application Scenarios Where 4-(2-Oxo-2-phenylethoxy)benzamide Delivers Procurement Value


VEGFR-2 Kinase Fragment Elaboration for Submicromolar Lead Discovery

Medicinal chemistry teams designing type‑II VEGFR‑2 inhibitors can directly elaborate the 4‑(2‑oxo‑2‑phenylethoxy)benzamide core into diaryl urea hybrids. As demonstrated by Ghannam et al., the 2‑oxo‑2‑phenylethoxy series 6 delivers consistent sub‑5 µM biochemical potency (IC₅₀ 0.54–4.81 µM) . This reliability reduces the number of backup scaffolds required in a typical fragment‑to‑lead campaign, enabling procurement of a single kilogram‑scale batch rather than multiple 100‑g lots of structurally diverse benzamides. Teams targeting angiogenesis‑dependent tumors (renal cell carcinoma, hepatocellular carcinoma) will find the compressed SAR of this chemotype particularly advantageous for rapid candidate nomination.

One-Step Construction of 1,4-Benzoxazepin-5(4H)-one Privileged Scaffolds

Organic synthesis laboratories engaged in heterocyclic library production can purchase 2‑(2‑oxo‑2‑phenylethoxy)benzamide (the ortho‑isomer) and convert it directly to 3‑phenyl‑1,4‑benzoxazepin‑5(4H)‑one under acidic conditions in good yield . This single‑step cyclization bypasses the multi‑step protection–coupling–deprotection sequences required if 4‑alkoxy‑ or 4‑phenoxy‑benzamides were used, conservatively saving 3 synthetic steps and reducing solvent and purification costs by approximately 40% per gram of final product . CNS and anti‑inflammatory drug discovery programs that rely on benzoxazepinone intermediates as privileged cores will realize immediate, quantifiable reductions in cost‑per‑compound and cycle‑time metrics.

PARP10-Selective Chemical Probe Development for DNA Repair Pathway Dissection

Academic and biotech groups investigating mono‑ADP‑ribosylation signaling require PARP10 inhibitors that do not cross‑inhibit PARP1, thereby avoiding confounding DNA‑damage‑induced apoptosis. The 4‑phenoxy‑ and 4‑phenacyloxy‑benzamide chemotypes (exemplified by OUL35, IC₅₀ 330 nM) are the only known scaffolds that combine sub‑micromolar PARP10 potency with >100‑fold selectivity over PARP1 . By sourcing 4‑(2‑oxo‑2‑phenylethoxy)benzamide as a starting intermediate, probe development teams can rapidly synthesize focused libraries with the phenacyloxy anchor already in place, shaving 4–6 weeks off the typical synthesis–assay iteration cycle and ensuring that the final probe retains the critical PARP1‑sparing selectivity .

LTA4 Hydrolase-Targeted Probe Design for Inflammatory Disease Models

The 4‑(2‑oxo‑2‑phenylethoxy)phenyl substructure, when conjugated to a modified amino acid, delivers 18 nM potency against human LTA4 hydrolase—a validated target in asthma, cardiovascular inflammation, and acute lung injury . Contract research organizations (CROs) and pharma inflammation groups can procure 4‑(2‑oxo‑2‑phenylethoxy)benzamide as a key intermediate for LTA4 hydrolase inhibitor libraries, confident that the phenacyloxy moiety provides a 55‑fold potency anchor over generic micromolar ligands . This pre‑validated warhead eliminates the need for a de novo fragment screen, significantly compressing the hit‑to‑lead timeline and reducing the number of compounds that must be purchased from external vendors.

Quote Request

Request a Quote for 4-(2-Oxo-2-phenylethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.